
1,4-Butanedisulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Butanedisulfinic acid is an organic compound with the chemical formula C4H10O6S2. It is a colorless crystalline solid that is highly soluble in water. This compound is known for its strong hydrophilic properties and is used in various industrial and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Butanedisulfinic acid can be synthesized through the reaction of 1,4-dihalogenated butane with sodium sulfite in the presence of a catalyst. The reaction is carried out in water, and the temperature and reaction time are carefully controlled to optimize yield and minimize side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of 1,4-dibromobutane and a cosolvent in an aqueous solution. The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Butanedisulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium sulfide. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,4-Butanedisulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,4-butanedisulfinic acid involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. These interactions are crucial for its applications in chemical synthesis and pharmaceutical development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanedisulfonic acid: Similar in structure but with a different carbon chain length.
Benzene-1,4-disulfonic acid: Similar in functional groups but with an aromatic ring structure.
2,6-Dichlorobenzenesulfonic acid: Similar in functional groups but with additional chlorine substituents.
Uniqueness
1,4-Butanedisulfinic acid is unique due to its specific carbon chain length and the presence of two sulfonic acid groups. This structure imparts distinct hydrophilic properties and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
6340-77-8 |
|---|---|
Molekularformel |
C4H10O4S2 |
Molekulargewicht |
186.3 g/mol |
IUPAC-Name |
butane-1,4-disulfinic acid |
InChI |
InChI=1S/C4H10O4S2/c5-9(6)3-1-2-4-10(7)8/h1-4H2,(H,5,6)(H,7,8) |
InChI-Schlüssel |
VNIUTNOHPGOBML-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCS(=O)O)CS(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


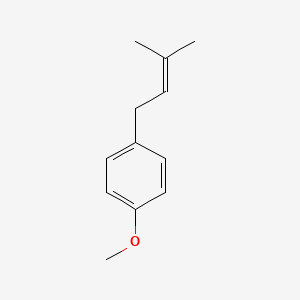
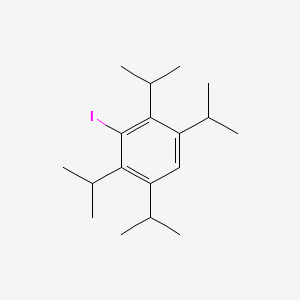
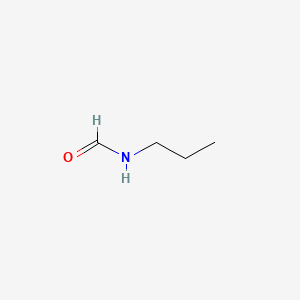
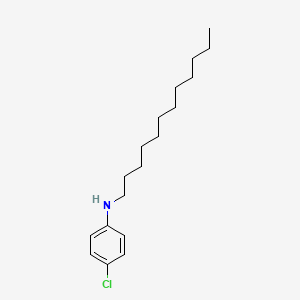
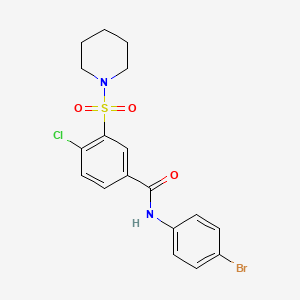

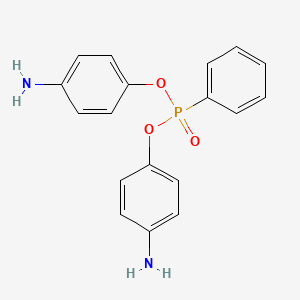
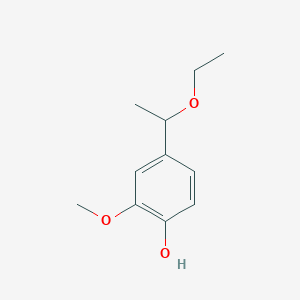

![3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B14739268.png)
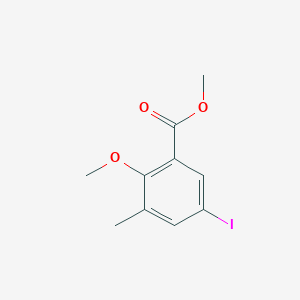
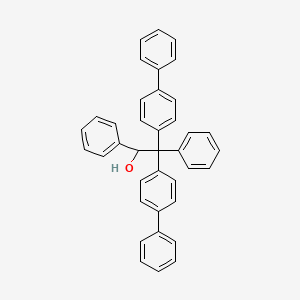
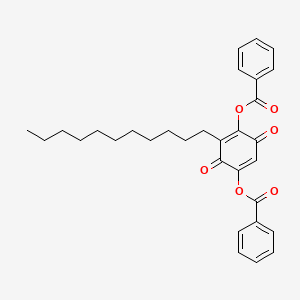
![2-[2-(3-Tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14739281.png)
